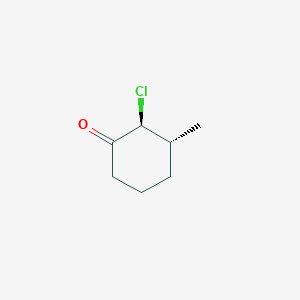
(2S,3R)-2-chloro-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-chloro-3-methylcyclohexan-1-one is a chiral compound characterized by its specific stereochemistry. The compound’s structure includes a cyclohexane ring substituted with a chlorine atom and a methyl group at the second and third positions, respectively, and a ketone functional group at the first position. The stereochemistry is denoted by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-chloro-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase enzymes derived from microorganisms such as Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes. These processes utilize engineered bacteria to catalyze the reduction of precursor compounds under controlled conditions, ensuring high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-chloro-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of alcohols.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
(2S,3R)-2-chloro-3-methylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-chloro-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biocatalytic processes, the compound may act as a substrate for enzymes that catalyze its reduction or oxidation. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with these enzymes .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-chloro-3-methylcyclohexan-1-one: Differing only in the stereochemistry at the third position.
(2R,3R)-2-chloro-3-methylcyclohexan-1-one: Differing in the stereochemistry at both the second and third positions.
(2R,3S)-2-chloro-3-methylcyclohexan-1-one: Differing in the stereochemistry at the second position.
Uniqueness
The uniqueness of (2S,3R)-2-chloro-3-methylcyclohexan-1-one lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, interaction with enzymes, and overall efficacy in various applications .
Properties
CAS No. |
63603-22-5 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
(2S,3R)-2-chloro-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11ClO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m1/s1 |
InChI Key |
FTQMHKWJQBVRDV-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=O)[C@H]1Cl |
Canonical SMILES |
CC1CCCC(=O)C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















